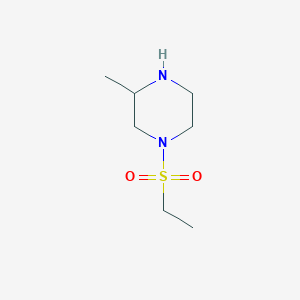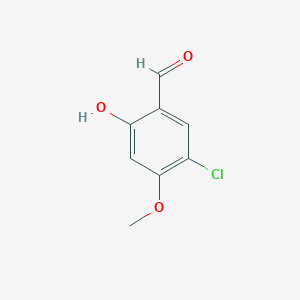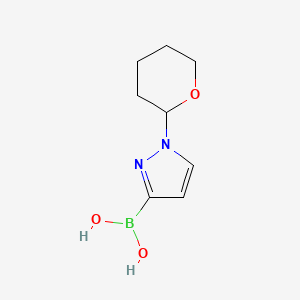![molecular formula C7H6N2S B1455585 7-Methylthieno[3,2-d]pyrimidine CAS No. 871013-26-2](/img/structure/B1455585.png)
7-Methylthieno[3,2-d]pyrimidine
Übersicht
Beschreibung
7-Methylthieno[3,2-d]pyrimidine is an organosulfur heterocyclic compound . It has a corn chip type odor and flavor . The compound has a molecular weight of 150.2 .
Molecular Structure Analysis
The molecular structure of 7-Methylthieno[3,2-d]pyrimidine contains a total of 17 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Thiophene, and 1 Pyrimidine .Physical And Chemical Properties Analysis
7-Methylthieno[3,2-d]pyrimidine is a yellow to brown solid . . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-Inflammatory Agents
7-Methylthieno[3,2-d]pyrimidine: derivatives have been explored for their potential as anti-inflammatory agents. The pyrimidine core is known to exhibit pharmacological effects, including anti-inflammatory properties . These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, which are crucial in the body’s inflammatory response.
Development of Fluorescent Nucleobase Analogues
The compound serves as a core structure for the development of fluorescent non-natural emissive nucleobases. These modified bases are designed to exert minimal influence on the geometry of classical Watson–Crick base pairs within an RNA duplex, maintaining hydrogen bonding akin to natural bases . They are used as labeling tags to facilitate the investigation of nucleic acid interactions with various biomolecules.
Photophysical Property Exploration
7-Methylthieno[3,2-d]pyrimidine: derivatives are utilized to explore photophysical properties within duplex and G-quadruplex structures. The modification of natural bases with this compound leads to a significant reduction in the HOMO–LUMO gap, resulting in a bathochromic shift in absorption and emission spectra . This property is valuable for the design of multiphoton fluorescent probes and fluorescent molecular rotors.
Antisense Oligonucleotide Reporters
These derivatives are incorporated into antisense oligonucleotides to create fluorescent reporters for live cell imaging. The fluorescent properties of these compounds allow for the visualization of the interactions and localization of nucleic acids within living cells .
Chemical Synthesis and Material Science
7-Methylthieno[3,2-d]pyrimidine: is used in chemical synthesis and material science research due to its versatile chemical structure. It can be incorporated into various chemical reactions to synthesize new compounds with potential applications in material science .
Analytical Chemistry Applications
In analytical chemistry, the compound’s derivatives can be used as standards or reagents in chromatographic methods to identify and quantify chemical substances. Its unique spectral properties make it suitable for use in spectroscopy and other analytical techniques .
Wirkmechanismus
Target of Action
Thienopyrimidine derivatives, which include 7-methylthieno[3,2-d]pyrimidine, have been studied for their anticancer effects . These compounds are known to interact with various enzymes and pathways, potentially including protein kinases (PKs), which play a key role in cell proliferation and differentiation .
Mode of Action
Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, which could suggest that 7-Methylthieno[3,2-d]pyrimidine may interact with its targets in a similar manner .
Biochemical Pathways
Thienopyrimidine derivatives have been associated with the inhibition of various enzymes and pathways, including those involved in cancer progression .
Result of Action
As a thienopyrimidine derivative, it may share similar effects with other compounds in this class, which have been associated with anticancer activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-3-10-6-2-8-4-9-7(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDWIFDKDPYXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=CN=CN=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717346 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylthieno[3,2-d]pyrimidine | |
CAS RN |
871013-26-2 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylthieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions difficulties in synthesizing 7-methylthieno[3,2-d]pyrimidine using 5-(2-propynylthio)pyrimidine (15) as a precursor. What were the main challenges encountered?
A1: The study found that treating compound 15 with various bases did not yield the desired 7-methylthieno[3,2-d]pyrimidine 16 []. Instead, the reactions led to the formation of an allene 19 and a 1-propyne 22. This suggests that the base-mediated cyclization of 15 is not a straightforward process and likely involves competing reaction pathways. The researchers did not further investigate the reasons behind the observed reactivity, leaving room for future studies to optimize the reaction conditions or explore alternative synthetic routes for 7-methylthieno[3,2-d]pyrimidine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)


![6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid](/img/structure/B1455507.png)



![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)


![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)

